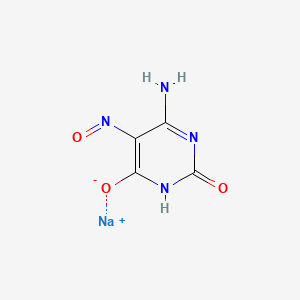
2-Bromoethyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl Methanethiosulfonate is a chemical compound with the molecular formula C3H7BrO2S2 and a molecular weight of 219.12 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromoethyl Methanethiosulfonate consists of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms forms the unique structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromoethyl Methanethiosulfonate are not detailed in the search results, methanethiosulfonate derivatives are known to be used as ligands of the STAT3-SH2 domain .Physical And Chemical Properties Analysis
2-Bromoethyl Methanethiosulfonate has a molecular weight of 219.12 . Unfortunately, the search results do not provide further details about its physical and chemical properties.Aplicaciones Científicas De Investigación
Probing Receptor Channel Structures
2-Bromoethyl Methanethiosulfonate is utilized in probing the structures of various receptor channels, such as the acetylcholine (ACh) receptor channel and the gamma-aminobutyric acid (GABA) receptor channel. This compound helps in understanding the functioning and conformational changes of these channels .
Lactose Permease Mapping
This compound is also valuable in mapping lactose permease, which is essential for understanding the transport mechanism of lactose across cell membranes .
Ryanodine Receptors Mapping
2-Bromoethyl Methanethiosulfonate aids in mapping the pore-lining regions of ryanodine receptors, which play a crucial role in calcium signaling in muscle cells .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is categorized under gaba receptors, neurotransmission, and several neurological conditions such as alzheimer’s, depression, epilepsy, memory, learning and cognition, parkinson’s, schizophrenia, addiction, sleep, stress and anxiety, stroke, pain and inflammation . This suggests that 2-Bromoethyl Methanethiosulfonate may interact with these neurological pathways and conditions.
Mode of Action
Given its categorization, it is likely that it interacts with GABA receptors and other neurotransmission pathways
Biochemical Pathways
Given its categorization, it is likely involved in the pathways related to gaba receptors and neurotransmission . The downstream effects of these pathways could potentially impact various neurological conditions, as mentioned above.
Result of Action
Given its categorization, it is likely that its action could have effects related to various neurological conditions .
Propiedades
IUPAC Name |
2-bromoethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOSUDIYCZIKPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



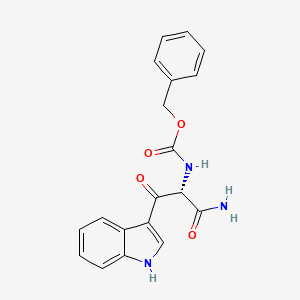
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
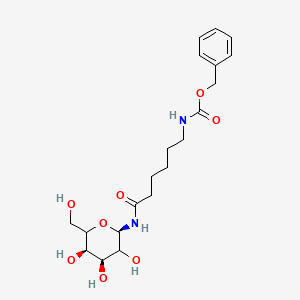
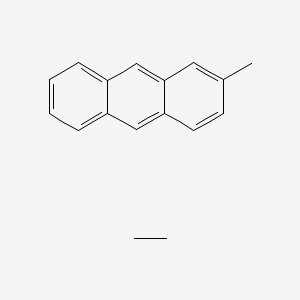
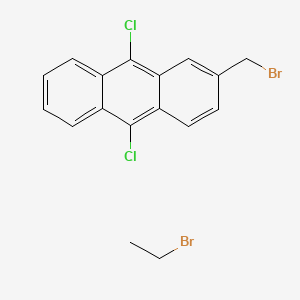
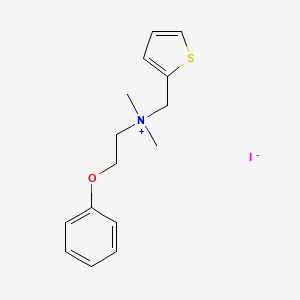
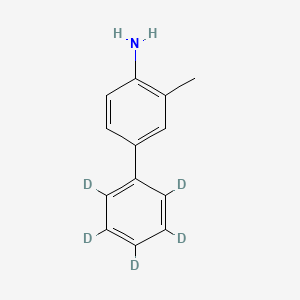
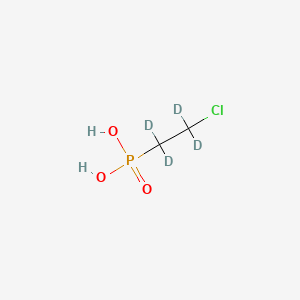

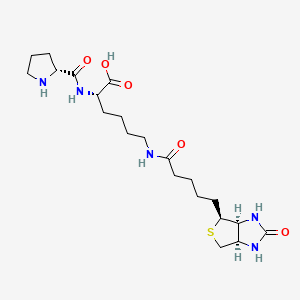
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)
